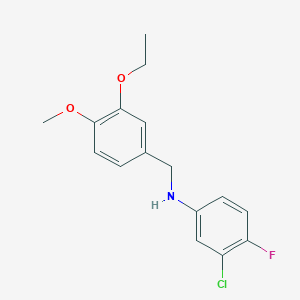![molecular formula C18H19FN2OS B5757504 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)
1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action involves the modulation of certain biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine involves the modulation of certain biochemical and physiological processes in the body. It has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of inflammation. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine is its ability to exhibit anti-inflammatory, analgesic, and antipyretic properties. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine. One of the areas of research could focus on the development of new synthetic methods for this compound, which could lead to the production of more efficient and less toxic derivatives. Another area of research could focus on the identification of new therapeutic targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies on the toxicity of this compound could help in the development of safer and more effective drugs.
Conclusion
In conclusion, this compound is a promising candidate for the treatment of various diseases due to its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the modulation of certain biochemical and physiological processes, and its synthesis method involves the reaction of 1-(2-fluorophenyl)piperazine with phenylthioacetic acid. However, further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine can be achieved using various methods. One of the most commonly used methods involves the reaction of 1-(2-fluorophenyl)piperazine with phenylthioacetic acid in the presence of a catalyst such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as arthritis, cancer, and fever.
Propiedades
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-23-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDBGIWEDNCWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)

![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)

